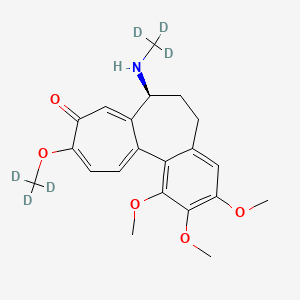

Demecolcine-d6

Übersicht

Beschreibung

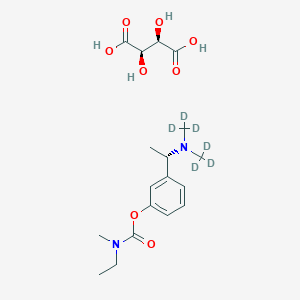

Demecolcine-d6 is an isotopically labeled antimitotic agent . It disrupts microtubules by preventing tubulin polymerization . It also stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .

Molecular Structure Analysis

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 . The structure of Demecolcine-d6 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Demecolcine-d6 disrupts microtubules by preventing tubulin polymerization . It stimulates the intrinsic GTPase activity of tubulin .Physical And Chemical Properties Analysis

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Demecolcine-d6 has been found to have potential anticancer activity. It is known to be a potent mitotic inhibitor with less toxic analog of colchicine, which is widely used in cancer research . It has been used in in vitro anticancer activity studies, showing potential against various cancer cell types .

Targeting EGFR

Demecolcine-d6 has been used in research targeting the epidermal growth factor receptor (EGFR), which plays an essential role in the development of several human malignancies, including ovarian, prostate, breast, bladder .

Mitosis Study

Demecolcine-d6 is used for scientific research in cells, especially for the study of mitosis. Microtubules are necessary for the splitting of cells, more importantly, the movement of chromosomes during the M phase .

Chromosome Analysis

Colcemid-d6 prevents spindle formation during mitosis, arresting cells in metaphase so that the chromosomes can be separated for cytogenetic studies and in vitro diagnostic procedures .

Cell Cycle Synchronization

Medically, Demecolcine-d6 has been used to improve the results of cancer radiotherapy by synchronising tumour cells at metaphase, the radiosensitive stage of the cell cycle .

Animal Cloning

In animal cloning procedures, Demecolcine-d6 makes an ovum eject its nucleus, creating space for insertion of a new nucleus .

Microtubule Dysfunction Study

Colcemid-d6 has been used in nanoscale characterization of drug-induced microtubule filament dysfunction using super-resolution microscopy .

Antimitotic Agent

Colcemid-d6 is an effective antimitotic agent in tissue culture arresting the dividing cell at metaphase of mitosis .

Wirkmechanismus

Target of Action

Demecolcine-d6, also known as Colcemid-d6, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Demecolcine-d6 acts as a microtubule-depolymerizing drug , similar to vinblastine . It operates through two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

The primary biochemical pathway affected by Demecolcine-d6 is the microtubule dynamics within the cell . By binding to the plus end of the microtubule, it suppresses microtubule dynamics, affecting cell migration . At higher concentrations, it promotes microtubule detachment, leading to their depolymerization . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase stage of mitosis .

Pharmacokinetics

It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine

Result of Action

The primary result of Demecolcine-d6 action is the disruption of microtubule dynamics , leading to cell cycle arrest . This can be particularly useful in scientific research, for example, in the study of mitosis in cells . It has also been found to induce apoptosis in several normal and tumor cell lines .

Safety and Hazards

Zukünftige Richtungen

Demecolcine-d6 is used for scientific research in cells . It has been used mostly for the study of mitosis in cells . Its inhibition of microtubules causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, Demecolcine-d6 has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

Eigenschaften

IUPAC Name |

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-AHQJRMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.